molecular formula C16H19N3O B7558015 N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide

N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide

Cat. No. B7558015
M. Wt: 269.34 g/mol
InChI Key: HHSDVPPMVUHMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide, also known as DMXAA or ASA404, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Mechanism of Action

N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide works by activating the immune system and inducing the production of cytokines, which leads to the destruction of tumor blood vessels and subsequent tumor necrosis. It has also been shown to directly inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, including the activation of immune cells, the induction of cytokine production, and the inhibition of angiogenesis. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide has several advantages for use in lab experiments, including its ability to induce tumor necrosis and inhibit angiogenesis in a variety of cancer types. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several areas of future research for N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide, including the development of more effective delivery methods, the identification of biomarkers to predict patient response, and the exploration of its potential use in combination with other cancer treatments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzyl pyridine with dimethyl acetyl chloride. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide has been studied for its potential use in cancer treatment due to its ability to induce tumor necrosis and inhibit angiogenesis. It has been shown to be effective in preclinical studies against a variety of cancer types, including lung, breast, and colon cancer.

properties

IUPAC Name

N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19(2)16(20)11-13-3-5-15(6-4-13)18-12-14-7-9-17-10-8-14/h3-10,18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSDVPPMVUHMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide

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